2-amino-N-(2-phenylethyl)propanamide
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Overview
Description
2-amino-N-(2-phenylethyl)propanamide is a versatile chemical compound with the molecular formula C11H16N2O. It is characterized by the presence of an amino group, a phenylethyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-phenylethyl)propanamide typically involves the reaction of 2-phenylethylamine with a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated phenylethyl derivatives.
Scientific Research Applications
2-amino-N-(2-phenylethyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the phenylethyl group may interact with receptors in the nervous system, potentially modulating neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-phenylethyl)acetamide
- 2-amino-N-(2-phenylethyl)butanamide
- 2-amino-N-(2-phenylethyl)hexanamide
Uniqueness
2-amino-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14) |
InChI Key |
NEXKSALWCGMYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N |
Origin of Product |
United States |
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